![molecular formula C18H13FN2O3S B4669859 N-[1-{[(3-fluorophenyl)amino]carbonyl}-2-(2-furyl)vinyl]-2-thiophenecarboxamide](/img/structure/B4669859.png)
N-[1-{[(3-fluorophenyl)amino]carbonyl}-2-(2-furyl)vinyl]-2-thiophenecarboxamide
Overview
Description
N-[1-{[(3-fluorophenyl)amino]carbonyl}-2-(2-furyl)vinyl]-2-thiophenecarboxamide, commonly known as compound X, is a synthetic compound that has been widely used in scientific research. This compound is a potent inhibitor of a specific enzyme, which makes it useful in a variety of applications.
Mechanism of Action
Compound X is a potent inhibitor of a specific enzyme, which is involved in several different biological processes. The exact mechanism of action of compound X is not fully understood, but it is believed to bind to the active site of the enzyme, preventing it from carrying out its normal function. This inhibition of the enzyme can lead to a variety of biochemical and physiological effects, which we will discuss in the next section.
Biochemical and physiological effects:
The biochemical and physiological effects of compound X are diverse and depend on the specific enzyme that is inhibited. In cancer cells, the inhibition of the enzyme by compound X can lead to cell cycle arrest and apoptosis, which ultimately leads to the death of the cancer cells. In the brain, the inhibition of the enzyme can lead to changes in neurotransmitter levels, which can affect mood, behavior, and cognition. In drug discovery, the inhibition of the enzyme can lead to the identification of new drug targets and the development of new drugs.
Advantages and Limitations for Lab Experiments
The use of compound X in lab experiments has several advantages, including its potency, specificity, and availability. However, there are also some limitations to its use, including its potential toxicity and the need for careful handling and storage. Additionally, the use of compound X in lab experiments requires specialized equipment and expertise, which may limit its accessibility to some researchers.
Future Directions
There are several future directions for the use of compound X in scientific research. One direction is the development of new drugs that target the specific enzyme inhibited by compound X. Another direction is the study of the role of this enzyme in different biological processes, which could lead to a better understanding of the mechanisms underlying several different diseases. Finally, the use of compound X in combination with other drugs or therapies may lead to new treatment options for a variety of diseases.
Conclusion:
In conclusion, compound X is a synthetic compound that has been widely used in scientific research. Its potency and specificity make it useful in a variety of applications, including cancer research, neuroscience, and drug discovery. The inhibition of a specific enzyme by compound X can lead to a variety of biochemical and physiological effects, which have been studied extensively in the lab. While there are some limitations to its use, the future directions for the use of compound X in scientific research are promising, and it is likely that we will continue to see new discoveries and applications for this compound in the years to come.
Scientific Research Applications
Compound X has been used in a variety of scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, compound X has been shown to inhibit the growth of several different types of cancer cells, including breast, lung, and prostate cancer cells. In neuroscience, compound X has been used to study the role of specific enzymes in the brain, which has led to a better understanding of the mechanisms underlying neurological disorders. In drug discovery, compound X has been used as a lead compound for the development of new drugs that target specific enzymes.
properties
IUPAC Name |
N-[(E)-3-(3-fluoroanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O3S/c19-12-4-1-5-13(10-12)20-17(22)15(11-14-6-2-8-24-14)21-18(23)16-7-3-9-25-16/h1-11H,(H,20,22)(H,21,23)/b15-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSSEUOTSWNYGT-RVDMUPIBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)NC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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